molecular formula C11H9BrN2O2 B7496873 5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide

5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide

Cat. No. B7496873
M. Wt: 281.10 g/mol
InChI Key: KGCZOLCIULSFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It may also act by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide exhibits cytotoxic effects on cancer cells. It has also been found to reduce inflammation in animal models. In addition, it has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its potential therapeutic applications. It may be useful in developing new drugs for cancer, inflammation, and infections. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with cancer cells, bacteria, and fungi. Another direction is to study its potential as a drug delivery system for other therapeutic agents. Additionally, it may be useful to investigate its potential as a diagnostic tool for cancer and other diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been reported in various research articles. One of the methods involves the reaction of 5-bromo-3-chlorofurane and 3-methylpyridine-2-carboxamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-bromo-3-chlorofurane and 3-methylpyridine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

5-bromo-N-(3-methylpyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-3-2-4-13-10(7)14-11(15)8-5-9(12)16-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCZOLCIULSFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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